molecular formula C8H6FNO B2714240 6-Fluoro-1,3-dihydro-2-benzofuran-1-imine CAS No. 2138238-70-5

6-Fluoro-1,3-dihydro-2-benzofuran-1-imine

Cat. No.: B2714240
CAS No.: 2138238-70-5
M. Wt: 151.14
InChI Key: UEMCLWMGKXGYQA-UHFFFAOYSA-N
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Description

6-Fluoro-1,3-dihydro-2-benzofuran-1-imine is a chemical compound with the molecular formula C8H6FNO. It is a derivative of benzofuran, characterized by the presence of a fluorine atom at the 6th position and an imine group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,3-dihydro-2-benzofuran-1-imine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-2-hydroxybenzaldehyde and an appropriate amine.

    Formation of Intermediate: The aldehyde group of 6-fluoro-2-hydroxybenzaldehyde is first converted to an imine intermediate through a condensation reaction with the amine under acidic or basic conditions.

    Cyclization: The imine intermediate undergoes cyclization to form the benzofuran ring structure. This step often requires heating and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,3-dihydro-2-benzofuran-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

Scientific Research Applications

6-Fluoro-1,3-dihydro-2-benzofuran-1-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,3-dihydro-2-benzofuran-1-imine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2,3-dihydro-1-benzofuran: Similar structure but lacks the imine group.

    6-Fluoro-1,3-dihydro-2-benzofuran-1-amine: Similar structure with an amine group instead of an imine group.

Uniqueness

6-Fluoro-1,3-dihydro-2-benzofuran-1-imine is unique due to the presence of both the fluorine atom and the imine group, which confer specific chemical and biological properties.

Properties

IUPAC Name

6-fluoro-3H-2-benzofuran-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMCLWMGKXGYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)F)C(=N)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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